REACTION_CXSMILES
|
C1(C)C=C[C:4]([S:7](O)(=O)=O)=[CH:3][CH:2]=1.[CH2:12]([SH:15])[CH2:13][CH3:14].[O:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[CH:21]=O>C1CCCCC1>[CH2:12]([S:15][CH:21]([S:7][CH2:4][CH2:3][CH3:2])[C:17]1[O:16][CH:20]=[CH:19][CH:18]=1)[CH2:13][CH3:14]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 ml reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
CUSTOM
|
Details
|
thermometer and magnetic stirring bar with hot plate and magnetic stirring apparatus is placed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for a period of 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
while removing
|
Type
|
CUSTOM
|
Details
|
water of reaction
|
Type
|
TEMPERATURE
|
Details
|
The the end of the 10 hour reflux period
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The reaction mass is washed with one 50 ml portion of saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The resulting filtrate is then distilled on a Microvigreux column
|
Type
|
CUSTOM
|
Details
|
yielding the following fractions
|
Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
|
C(CC)SC(C=1OC=CC1)SCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |